
3,6-Dinitroperylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dinitroperylene is a nitroarene compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups (-NO2) attached to the 3rd and 6th positions of the perylene core. Nitroarenes, including this compound, are known for their significant roles in various chemical and industrial applications due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitroperylene typically involves the nitration of perylene. This process can be achieved by treating perylene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective nitration at the 3rd and 6th positions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The process involves large-scale nitration reactors where perylene is continuously fed and reacted with nitrating agents under stringent temperature and pressure controls. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dinitroperylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: Although less common, the perylene core can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3,6-Diaminoperylene.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Oxidation: Oxidized perylene derivatives.
Scientific Research Applications
3,6-Dinitroperylene has found applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing other functionalized perylene derivatives.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its electronic properties.
Mechanism of Action
The mechanism by which 3,6-Dinitroperylene exerts its effects is primarily through its electronic interactions. The nitro groups influence the electron density of the perylene core, making it more reactive towards nucleophiles and reducing agents. In biological systems, it can interact with proteins and DNA, potentially leading to mutagenic effects. The exact molecular targets and pathways are still under investigation, but it is known to bind to certain receptor proteins with high affinity.
Comparison with Similar Compounds
- 1,6-Dinitroperylene
- 1,7-Dinitroperylene
- 3,9-Dinitroperylene
Comparison: 3,6-Dinitroperylene is unique due to the specific positioning of its nitro groups, which affects its electronic properties and reactivity. Compared to its regioisomers like 1,6-Dinitroperylene and 1,7-Dinitroperylene, this compound exhibits different optical and electronic characteristics, making it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
92072-10-1 |
|---|---|
Molecular Formula |
C20H10N2O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,4-dinitroperylene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-9-7-13-12-5-1-3-11-4-2-6-15(18(11)12)20-17(22(25)26)10-8-14(16)19(13)20/h1-10H |
InChI Key |
ZASUVQZIMLCJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC(=C5C3=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


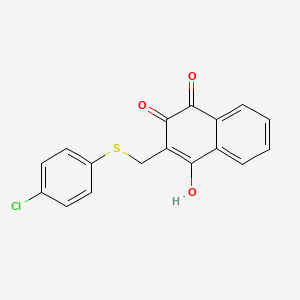
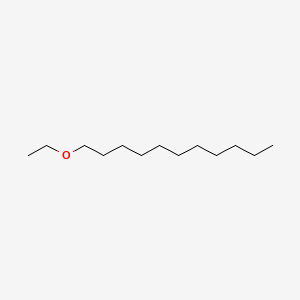
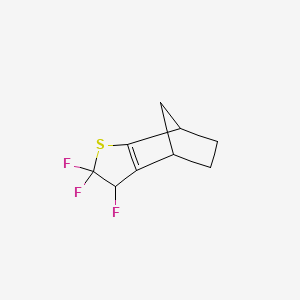
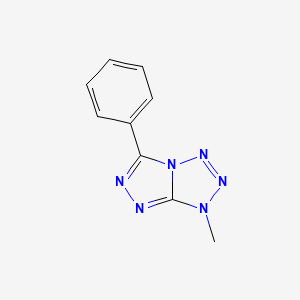
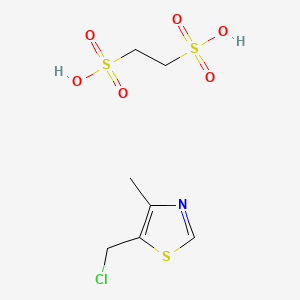
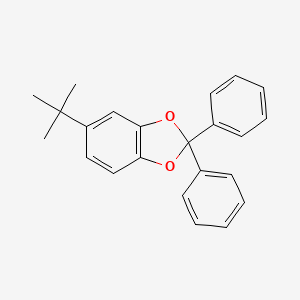
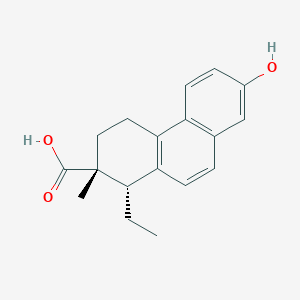
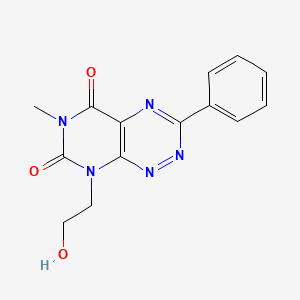

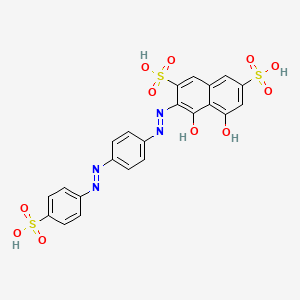
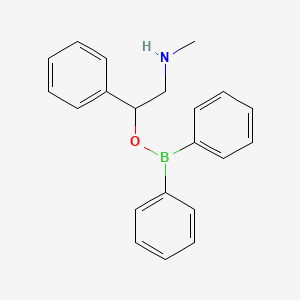

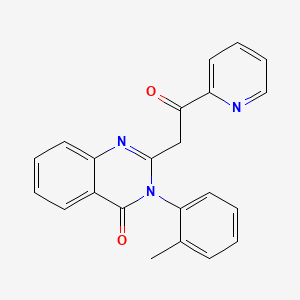
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
